molecular formula C15H22N4O2 B7356983 3-[1-(2,2-Dicyclopropylacetyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one

3-[1-(2,2-Dicyclopropylacetyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one

Cat. No. B7356983
M. Wt: 290.36 g/mol
InChI Key: RZEUOQHITVHWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2,2-Dicyclopropylacetyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one is a chemical compound with a molecular formula of C17H24N4O2. It is commonly known as DPA-714 and belongs to the family of triazolopyrimidine derivatives. DPA-714 has been extensively studied for its potential as a radiotracer for imaging neuroinflammation in the brain.

Mechanism of Action

DPA-714 binds to the TSPO, which is a mitochondrial protein expressed in microglia and astrocytes. Upon binding, DPA-714 can be detected using positron emission tomography (PET) imaging techniques. The binding of DPA-714 to TSPO is thought to reflect the degree of neuroinflammation present in the brain.
Biochemical and Physiological Effects:
DPA-714 has been shown to have no significant effect on the physiological and biochemical parameters of the brain. It does not cross the blood-brain barrier and does not bind to other receptors in the brain. This makes it a safe and effective radiotracer for imaging neuroinflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using DPA-714 as a radiotracer is that it has a high binding affinity for TSPO. This allows for the detection of low levels of neuroinflammation in the brain. Additionally, DPA-714 has a relatively long half-life, which allows for longer imaging sessions.
A limitation of using DPA-714 is that it is not specific to neuroinflammation. TSPO is also expressed in other tissues, such as the heart and liver, which can lead to false-positive results. Additionally, DPA-714 has a relatively low signal-to-noise ratio, which can make it difficult to detect low levels of neuroinflammation.

Future Directions

There are several future directions for the use of DPA-714 as a radiotracer for imaging neuroinflammation in the brain. One potential application is the diagnosis and monitoring of neuroinflammatory diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, DPA-714 could be used to study the role of neuroinflammation in other neurological disorders, such as depression and anxiety.
Another future direction is the development of more specific TSPO ligands. This could improve the accuracy and sensitivity of neuroinflammation imaging, as well as reduce the risk of false-positive results.
Conclusion:
DPA-714 is a promising radiotracer for imaging neuroinflammation in the brain. Its high binding affinity for TSPO and relatively long half-life make it a useful tool for diagnosing and monitoring neuroinflammatory diseases. While there are some limitations to its use, there are several future directions for the development and application of DPA-714 in the field of neuroinflammation research.

Synthesis Methods

The synthesis of DPA-714 involves the reaction of 3-(2,2-dicyclopropylacetyl)piperidin-1-yl)-1-propylurea with sodium azide in the presence of copper sulfate and sodium ascorbate. This reaction leads to the formation of the triazole ring, resulting in the formation of DPA-714.

Scientific Research Applications

DPA-714 has been used as a radiotracer for imaging neuroinflammation in the brain. It binds to the translocator protein (TSPO), which is expressed in microglia and astrocytes in the brain. The overexpression of TSPO is associated with neuroinflammation, making DPA-714 a potential tool for diagnosing and monitoring neuroinflammatory diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

3-[1-(2,2-dicyclopropylacetyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c20-14(12(9-3-4-9)10-5-6-10)19-7-1-2-11(8-19)13-16-15(21)18-17-13/h9-12H,1-8H2,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEUOQHITVHWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(C2CC2)C3CC3)C4=NNC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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